molecular formula C16H17BrN2O3 B2676505 5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide CAS No. 1705761-14-3

5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide

Cat. No.: B2676505
CAS No.: 1705761-14-3
M. Wt: 365.227
InChI Key: GOYNUEVYYYZOSO-UHFFFAOYSA-N
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Description

5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide is a synthetic small molecule of high interest in medicinal chemistry and drug discovery research. This compound features a hybrid architecture, incorporating both a 5-bromofuran moiety and a 1-methylindoline scaffold, a structure known to confer significant biological potential. The indole nucleus, a privileged structure in pharmacology, is present in numerous compounds with a broad spectrum of reported activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . The integration of this scaffold with a brominated furan carboxamide, a functional group present in various bioactive molecules, creates a unique chemical entity . Its primary research application is likely as a key intermediate or target molecule in the design and synthesis of novel therapeutic agents. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly for targets where indole derivatives have shown affinity, such as enzymes and receptors involved in inflammatory pathways or viral replication. The structural features, including the hydrogen-bond donating and accepting capabilities of the carboxamide and hydroxy groups, are critical for interactions with biological macromolecules . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-bromo-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3/c1-19-7-6-10-8-11(2-3-12(10)19)13(20)9-18-16(21)14-4-5-15(17)22-14/h2-5,8,13,20H,6-7,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYNUEVYYYZOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(O3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide typically involves multiple steps:

    Bromination of Furan-2-carboxylic Acid: The starting material, furan-2-carboxylic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-furan-2-carboxylic acid.

    Formation of the Indole Moiety: The indole moiety is synthesized separately, often starting from aniline derivatives. The indole ring is formed through cyclization reactions, such as the Fischer indole synthesis.

    Coupling Reaction: The brominated furan and the indole derivative are coupled using a condensation reaction. This step may involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the carboxamide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can produce a variety of substituted furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The indole moiety is known for its biological activity, and the presence of the brominated furan ring may enhance its pharmacological profile. Studies may focus on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide is not fully understood, but it likely involves interactions with specific molecular targets such as enzymes or receptors. The indole moiety may interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, while the brominated furan ring may enhance binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Substituent Complexity: The target compound’s hydroxyethyl-indolinyl substituent contrasts with simpler groups (e.g., ethoxy in ) and more complex systems (e.g., trichloroethyl-thiourea in ). The indoline moiety, a bicyclic heterocycle, could confer selectivity for neurological or anti-inflammatory targets, as seen in related indolinone derivatives . Compounds with heterocyclic substituents (e.g., benzothiophene in or oxadiazole in ) exhibit higher molecular weights and altered solubility profiles compared to the target compound.

Physicochemical Properties :

  • The ethoxy-substituted analog () has the lowest molecular weight (234.05 g/mol), suggesting superior solubility, while the trichloroethyl-thiourea derivative () is the heaviest (497.62 g/mol), likely reducing bioavailability.
  • The oxadiazole-containing compound () includes a rigid aromatic system, which may improve thermal stability but reduce conformational flexibility.

This supports the hypothesis that the target compound’s indolinyl group could similarly influence bioactivity. Benzothiophene-containing analogs () are often explored for CNS activity due to their lipophilic nature, whereas oxadiazoles () are associated with antioxidant or antimicrobial effects.

Biological Activity

5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C16H17BrN2O3
  • Molecular Weight : 379.22 g/mol
  • CAS Number : 1705391-08-7

The structure consists of a furan ring, a bromine atom, and an indoline moiety, which is significant for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives with indole structures have shown promise in inhibiting various cancer cell lines.

Case Study : A derivative of this compound was tested against human breast cancer cell lines and demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7 (breast cancer)10Apoptosis induction
Similar Indole DerivativeA549 (lung cancer)8Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it has moderate activity against both Gram-positive and Gram-negative bacteria.

Research Findings : In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

MicroorganismMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : It may inhibit specific kinases involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cancer cells, leading to apoptosis.
  • Modulation of Gene Expression : It may affect the expression levels of genes associated with cell survival and apoptosis.

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